molecular formula C11H12BrNO B111464 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 32664-13-4

2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No. B111464
CAS RN: 32664-13-4
M. Wt: 254.12 g/mol
InChI Key: XLCYXINIUJNTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The “2-(2-Bromophenyl)” part suggests the presence of a bromophenyl group attached to the second carbon of the oxazole ring. The “4,4-dimethyl” indicates two methyl groups attached to the fourth carbon of the ring. The “4,5-dihydro” part suggests that the compound is a reduced form of oxazole .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or through the reaction of organometallic reagents with boranes . The exact method would depend on the specific substituents and their positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the presence of an oxazole ring might contribute to the compound’s stability, while the bromophenyl group might influence its reactivity .

Scientific Research Applications

Polymer Functionalization

One significant application of 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole derivatives is in the field of polymer science, particularly in the functionalization of polymers. Summers and Quirk (1996) discussed the novel synthesis of ω-oxazolyl polystyrene through the reaction of poly(styryl)lithium with 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole derivatives in toluene/tetrahydrofuran. This process allows for the chain-end functionalization of polystyrene with aromatic carboxyl groups, providing a pathway to develop polymers with specific end-group functionalities which can be useful in various applications, including drug delivery systems and advanced material development (Summers & Quirk, 1996).

Atom Transfer Radical Polymerization (ATRP)

In another study, Summers, Maseko, and Summers (2013) elaborated on the use of 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole in atom transfer radical polymerization (ATRP) reactions. They reported the synthesis of oxazolyl functionalized polymers using this compound, demonstrating its utility as an initiator in the polymerization of styrene by ATRP methods. This research contributes to the development of well-defined polymers with potential applications in coatings, adhesives, and other polymer materials (Summers, Maseko, & Summers, 2013).

Future Directions

The future directions for research would depend on the specific properties and potential applications of the compound. For instance, if the compound shows promise as a catalyst, future research might focus on optimizing its performance .

properties

IUPAC Name

2-(2-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCYXINIUJNTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186336
Record name 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

CAS RN

32664-13-4
Record name 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032664134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32664-13-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.